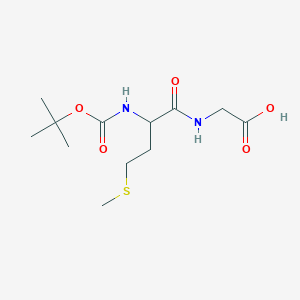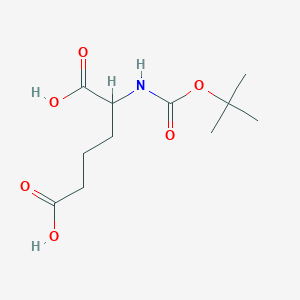
2-((tert-Butoxycarbonyl)amino)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)hexanedioic acid is an organic compound commonly used in organic synthesis. It is a white to yellow crystalline solid that is soluble in common organic solvents such as methanol and dimethyl sulfoxide. This compound is often utilized as a protecting group for amino acids in peptide synthesis due to its ability to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the reaction of L-2-aminohexanedioic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
L-2-aminohexanedioic acid+tert-butyl chloroformate→2-((tert-Butoxycarbonyl)amino)hexanedioic acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often involves larger reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for temperature control and reagent addition ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is stable under mild oxidative and reductive conditions, its derivatives can undergo these reactions to form various products.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used for specific derivatives.
Major Products Formed
Hydrolysis: Produces L-2-aminohexanedioic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Forms oxidized derivatives of the compound.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)hexanedioic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by preventing side reactions.
Biology: Used in the synthesis of biologically active peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the large-scale synthesis of peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary function of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
2-((tert-Butoxycarbonyl)amino)hexanedioic acid is similar to other amino acid derivatives used as protecting groups, such as:
- 2-((tert-Butoxycarbonyl)amino)pentanedioic acid
- 2-((tert-Butoxycarbonyl)amino)butanedioic acid
Uniqueness
Compared to these similar compounds, this compound offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis. Its longer carbon chain provides additional flexibility in the synthesis of longer peptides and proteins.
List of Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)pentanedioic acid
- 2-((tert-Butoxycarbonyl)amino)butanedioic acid
- 2-((tert-Butoxycarbonyl)amino)propanedioic acid
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8071032.png)
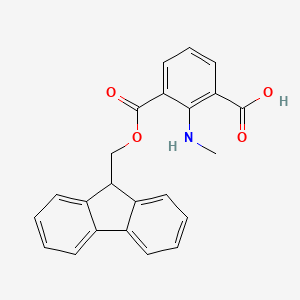
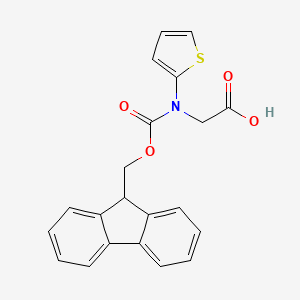
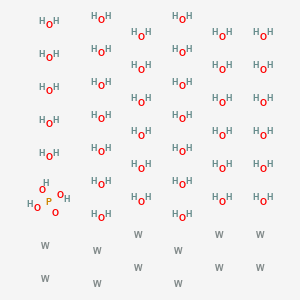
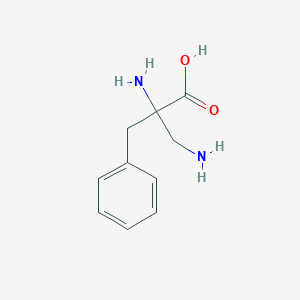
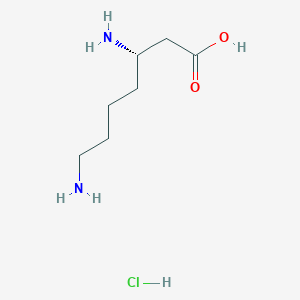
![(2R)-2-[(tert-Butoxy)carbonylamino]-3-[4-(tert-butoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B8071092.png)
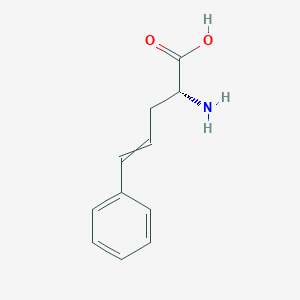
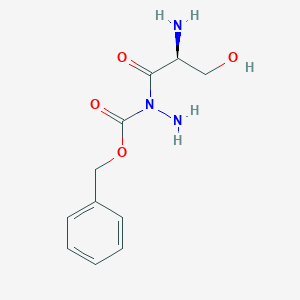
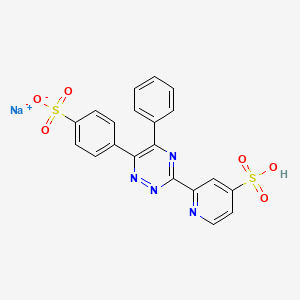
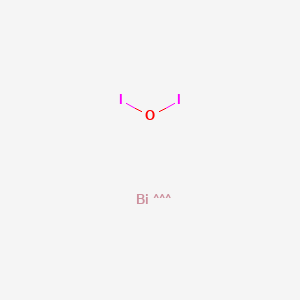
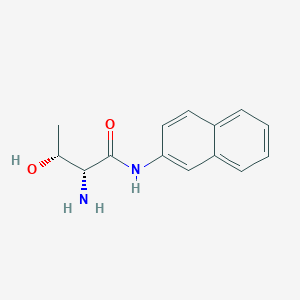
![tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8071122.png)
